REACTION_CXSMILES
|
[N+](C1C=CC=CC=1F)([O-])=O.NC1(SC2C=C(F)C=CC=2)C=CC=CC1.C1([O:32][C:33](=O)[NH:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][C:36]=2[S:41][C:42]2[CH:47]=[CH:46][C:45]([F:48])=[CH:44][CH:43]=2)C=CC=CC=1>>[F:48][C:45]1[CH:44]=[CH:43][C:42]2[S:41][C:36]3[CH:37]=[CH:38][CH:39]=[CH:40][C:35]=3[NH:34][C:33](=[O:32])[C:47]=2[CH:46]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)F
|
Name
|
1-amino-2-phenylsulfanyl-(4-fluorobenzene)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CC=CC=C1)SC1=CC=CC(=C1)F
|
Name
|
[2-(4-fluoro-phenylsulfanyl)-phenyl]-carbamic acid phenyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(NC1=C(C=CC=C1)SC1=CC=C(C=C1)F)=O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C(NC3=C(S2)C=CC=C3)=O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |